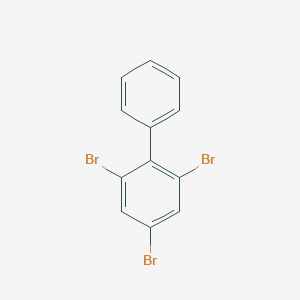

2,4,6-Tribromobifenilo

Descripción general

Descripción

2,4,6-Tribromobiphenyl: is a polybrominated biphenyl, which is a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants, which are added to various materials to make them resistant to fire . 2,4,6-Tribromobiphenyl is particularly notable for its stability and persistence in the environment, which has led to concerns about its potential toxicity and environmental impact .

Aplicaciones Científicas De Investigación

Chemistry: 2,4,6-Tribromobiphenyl is used as a model compound in studies of polybrominated biphenyls to understand their chemical behavior and environmental impact .

Biology and Medicine: Research has focused on the toxicological effects of 2,4,6-Tribromobiphenyl, including its potential to disrupt endocrine systems and its bioaccumulation in living organisms .

Industry: The compound is used as a flame retardant in various materials, including plastics, textiles, and electronic devices, to enhance their fire resistance .

Mecanismo De Acción

Pharmacokinetics

It is known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromobiphenyl. For instance, the compound’s transformation was found to be significantly faster under oxic conditions than under anoxic conditions . Moreover, the transformation was boosted when the soil redox changed from anoxic to oxic state . These findings suggest that the environmental redox state can significantly influence the fate and transformation of 2,4,6-Tribromobiphenyl.

Análisis Bioquímico

Biochemical Properties

2,4,6-Tribromobiphenyl acts as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . Through these interactions, 2,4,6-Tribromobiphenyl mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

The cellular effects of 2,4,6-Tribromobiphenyl are primarily mediated through its role as a ligand-activated transcriptional activator . By binding to the XRE promoter region of genes, it influences cell function by altering gene expression . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,4,6-Tribromobiphenyl exerts its effects through binding interactions with biomolecules . It binds to the XRE promoter region of genes, leading to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This can result in changes in gene expression, enzyme inhibition or activation, and mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobiphenyl typically involves the bromination of biphenyl. One common method is the direct bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods: In industrial settings, the production of 2,4,6-Tribromobiphenyl may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any unreacted biphenyl and by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Tribromobiphenyl undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction Reactions: The bromine atoms can be reduced to form biphenyl or partially brominated biphenyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents like zinc dust or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted biphenyl derivatives.

Oxidation Reactions: Products include brominated benzoic acids and other oxidation products.

Reduction Reactions: Products include biphenyl and partially brominated biphenyls.

Comparación Con Compuestos Similares

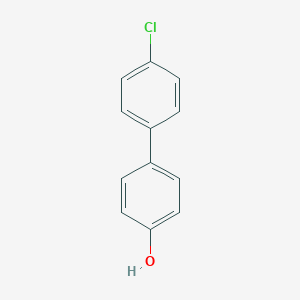

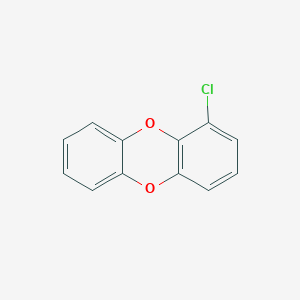

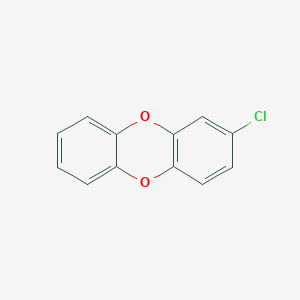

- 2,4,6-Tribromophenol

- 2,4,6-Trichlorobiphenyl

- 2,4,6-Tribromoanisole

- 2,4,6-Trichlorophenol

Comparison: 2,4,6-Tribromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern, which affects its chemical reactivity and environmental persistence. Compared to 2,4,6-Tribromophenol, it has a higher molecular weight and different physical properties, such as solubility and melting point . Its flame retardant properties are similar to those of other polybrominated biphenyls, but its specific applications and environmental impact may vary .

Propiedades

IUPAC Name |

1,3,5-tribromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLZBYQDXVJFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074767 | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-33-0 | |

| Record name | 2,4,6-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we detect the presence of 2,4,6-Tribromobiphenyl in textiles?

A1: A recent study [] developed a method for detecting 2,4,6-Tribromobiphenyl, alongside other brominated and phosphorus-based flame retardants, in textiles. The method employs gas chromatography-mass spectrometry (GC-MS) after extracting the compounds from the textile samples using ultrasonic extraction with a mixture of acetone and n-hexane. This method demonstrated high sensitivity, with a detection limit of 0.80 ng for 2,4,6-Tribromobiphenyl.

Q2: Can microorganisms degrade 2,4,6-Tribromobiphenyl?

A2: Yes, research [] has shown that anaerobic microbial communities can dehalogenate 2,4,6-Tribromobiphenyl. Specifically, a microbial enrichment culture derived from PCB-free sediment exhibited para-dechlorination activity, effectively removing a chlorine atom from the para position of 2,4,6-Tribromobiphenyl. Interestingly, this dechlorination was observed both in the presence and absence of 2,4,6-trichlorobiphenyl (246-CB), suggesting that 2,4,6-Tribromobiphenyl itself can act as an inducer of the dehalogenation process in this microbial community.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)